Thioctate trometamol
Overview
Description
Mechanism of Action
Target of Action
Thioctate trometamol, also known as Thioctic acid or α-lipoic acid, primarily targets the Amyloid beta A4 protein . This protein plays a crucial role in neurological conditions, and its inhibition can have significant therapeutic effects .
Mode of Action
This compound acts as an antioxidant, scavenging a wide range of reactive oxygen species . It forms a redox couple with its reduced metabolite, enabling it to neutralize harmful free radicals . This action helps in the treatment of conditions like diabetic neuropathy and liver dysfunction .
Pharmacokinetics
This compound exhibits extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The antioxidant action of this compound results in the neutralization of reactive oxygen species, reducing oxidative stress . This can lead to improved cellular function and reduced inflammation, which is beneficial in conditions like diabetic neuropathy and liver dysfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s buffering capacity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of thioctate trometamol involves the reaction of thioctic acid with trometamol. The process typically involves dissolving thioctic acid in water for injection, followed by the addition of trometamol and sodium bicarbonate to adjust the pH to around 8.5 . The reaction is carried out under controlled conditions to ensure the formation of the desired salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize yield and quality .
Chemical Reactions Analysis
Types of Reactions: Thioctate trometamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring in thioctic acid makes it susceptible to oxidation, forming disulfide bonds. Reduction reactions can break these disulfide bonds, regenerating the dithiolane ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced forms of thioctic acid. These products retain the biological activity of the parent compound and are often used in further chemical and pharmaceutical applications .
Scientific Research Applications
Comparison with Similar Compounds
- Thioctic acid (alpha-lipoic acid)
- Trometamol (tris-hydroxymethyl aminomethane)
- Piperazine
- Cysteamine
- Diazabicyclo[2.2.2]octane
Comparison: Thioctate trometamol is unique due to the combination of thioctic acid and trometamol, which provides both antioxidant properties and pH buffering capacity. This dual functionality makes it more versatile compared to other similar compounds that may only offer one of these properties. For example, thioctic acid alone is a potent antioxidant but lacks the pH buffering capacity provided by trometamol .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTREOMTIFSZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931958 | |
Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-90-8 | |
Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioctate trometamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCTATE TROMETAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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